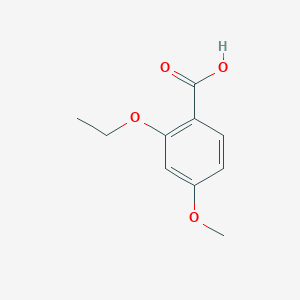

2-Ethoxy-4-methoxybenzoic acid

Description

Contextualization within Aromatic Ether Carboxylic Acid Chemistry

Aromatic ether carboxylic acids are a class of organic compounds characterized by a benzene (B151609) ring substituted with both an ether group (-OR) and a carboxylic acid group (-COOH). 2-Ethoxy-4-methoxybenzoic acid, with its ethoxy (-OCH2CH3) and methoxy (B1213986) (-OCH3) ether groups, is a specific example within this class. The parent structure is benzoic acid, with the substituents at the 2 and 4 positions of the aromatic ring.

The interplay of the electron-donating ether groups and the electron-withdrawing carboxylic acid group on the aromatic ring influences the compound's electronic properties, reactivity, and potential applications. These structural features are central to its utility as a building block in the synthesis of more complex molecules.

Significance in Advanced Chemical Synthesis and Materials Science Research

In advanced chemical synthesis, this compound serves as a versatile intermediate. Its functional groups—the carboxylic acid and the ether linkages—allow for a variety of chemical transformations. For instance, the carboxylic acid group can undergo esterification or amidation reactions, while the aromatic ring can be subject to further substitution reactions. One documented synthesis involves the reaction of 2-ethoxy-4-amino-benzoic acid ethyl ester with 5-chloro-2-methoxy-benzoyl chloride to form 2-ethoxy-4-(5-chloro-2-methoxy-benzamido)-benzoic acid ethyl ester. prepchem.com

In materials science, aromatic carboxylic acids and their derivatives are explored for various applications. For example, the extended π-conjugation in the benzoic acid core of compounds like this compound allows for the absorption of UVB and UVA radiation, suggesting potential as a UV filter. The structural framework of such molecules is also relevant in the development of specialty chemicals.

Overview of Current Academic Research Trajectories for Related Structures

Research on aromatic ether carboxylic acids and their derivatives is an active area. One significant research direction is the development of new synthetic methodologies. For example, decarboxylative Chan-Evans-Lam-type couplings have been presented as a strategy for constructing diaryl and alkyl aryl ethers from aromatic carboxylic acids. nih.govacs.org This method involves the conversion of aromatic carboxylate salts into corresponding ethers. nih.govacs.org

Another area of investigation is the use of solid acid catalysts, such as Amberlyst 15, for the acylation of aromatic ethers, which offers a more environmentally friendly alternative to traditional catalysts. tandfonline.com Furthermore, the synthesis and properties of various substituted aromatic ethers and carboxylic acids are continuously being explored for potential applications in pharmaceuticals and materials science. researchgate.netcymitquimica.comcymitquimica.comontosight.ai For instance, research into the synthesis of related compounds like asaronic acid has led to simplified preparation methods. ias.ac.in

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C10H12O4 |

| Molecular Weight | 196.20 g/mol |

| IUPAC Name | This compound |

| InChI Key | BAIKDNPMAOUGID-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=C(C=CC(=C1)OC)C(=O)O |

Table 1: Key identifiers and properties of this compound.

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-4-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-3-14-9-6-7(13-2)4-5-8(9)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAIKDNPMAOUGID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541186 | |

| Record name | 2-Ethoxy-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55085-15-9 | |

| Record name | 2-Ethoxy-4-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Ethoxy 4 Methoxybenzoic Acid

Direct Synthesis Strategies for 2-Ethoxy-4-methoxybenzoic Acid

The direct synthesis of this compound can be approached through two primary strategic disconnections: forming the ether linkage on a pre-existing benzoic acid core or introducing the carboxyl group onto a pre-functionalized aromatic ether.

Williamson Ether Synthesis Route: A highly plausible and common strategy for preparing this compound is the regioselective etherification of a corresponding hydroxybenzoic acid precursor. The most logical starting material for this approach is 2-hydroxy-4-methoxybenzoic acid, also known as 4-methoxysalicylic acid.

The reaction proceeds via the Williamson ether synthesis. In this method, the phenolic hydroxyl group of 4-methoxysalicylic acid is first deprotonated by a suitable base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. This intermediate then undergoes a nucleophilic substitution (Sₙ2) reaction with an ethylating agent, such as ethyl iodide (CH₃CH₂I) or diethyl sulfate (B86663) ((CH₃CH₂)₂SO₄), to form the desired ethoxy group.

A generalized reaction scheme is as follows:

Deprotonation: The phenolic proton is acidic and is readily removed by a base.

Nucleophilic Attack: The resulting phenoxide attacks the electrophilic ethyl group of the ethylating agent, displacing the leaving group (e.g., iodide or sulfate) to form the ether linkage.

It is crucial to control reaction conditions to prevent side reactions, such as the esterification of the carboxylic acid group. Often, the carboxylic acid is protected as an ester (e.g., a methyl or ethyl ester) before etherification and is subsequently hydrolyzed back to the carboxylic acid in a final step.

Direct Carboxylation Route: An alternative approach involves the introduction of a carboxyl group (-COOH) onto an appropriately substituted aromatic ether, such as 1-ethoxy-3-methoxybenzene (B1295283) (3-ethoxyanisole). While specific examples for this substrate are scarce, established carboxylation methods for aromatic compounds could be applied.

Kolbe-Schmitt Reaction: This method involves treating the sodium phenoxide of a precursor phenol (B47542) with carbon dioxide under pressure and heat. However, this is not directly applicable to 1-ethoxy-3-methoxybenzene, which lacks a free hydroxyl group.

Organometallic Intermediates: A more versatile method involves the formation of an organometallic reagent. For instance, lithiation of 1-ethoxy-3-methoxybenzene using a strong base like n-butyllithium, followed by quenching with carbon dioxide (CO₂), would introduce a carboxylic acid group onto the ring. The position of carboxylation would be directed by the alkoxy groups.

| Method | Starting Material | Key Reagents | General Principle |

| Williamson Ether Synthesis | 2-Hydroxy-4-methoxybenzoic acid | 1. Base (e.g., K₂CO₃, NaOH) 2. Ethylating Agent (e.g., C₂H₅I) | Sₙ2 reaction on a phenoxide |

| Carboxylation via Lithiation | 1-Ethoxy-3-methoxybenzene | 1. Organolithium reagent (e.g., n-BuLi) 2. Carbon Dioxide (CO₂) | Nucleophilic attack of an aryl anion on CO₂ |

Multi-step synthesis provides a flexible approach to construct this compound from more readily available starting materials, allowing for the sequential introduction and modification of functional groups. chemistrysteps.comorganic-chemistry.orgaakash.ac.in A logical precursor for such a sequence is 2,4-dihydroxybenzoic acid.

A potential multi-step pathway involves the selective functionalization of the two hydroxyl groups, leveraging their potentially different reactivities. For example, one could first perform a selective methylation of the 4-hydroxyl group, which is generally more reactive, to form 2-hydroxy-4-methoxybenzoic acid. This intermediate can then be subjected to ethoxylation at the 2-position as described in the Williamson ether synthesis.

Hypothetical Synthetic Sequence from 2,4-Dihydroxybenzoic Acid:

Protection (Optional): The carboxylic acid group may be protected as an ester (e.g., methyl ester) to prevent side reactions. This is achieved through Fischer esterification using methanol (B129727) and an acid catalyst. prepchem.com

Selective Methylation: The more acidic 4-hydroxyl group can be selectively methylated using a reagent like dimethyl sulfate in the presence of a mild base.

Ethoxylation: The remaining 2-hydroxyl group is then converted to an ethoxy group using an ethylating agent and a base.

Deprotection: The protecting ester group is hydrolyzed (e.g., using aqueous NaOH followed by acidification) to yield the final product, this compound.

This approach allows for controlled and stepwise construction of the target molecule, ensuring high regioselectivity.

Derivatization Chemistry of this compound

The chemical reactivity of this compound is characterized by its two main functional parts: the carboxylic acid group and the electron-rich aromatic ring.

The carboxylic acid moiety of this compound can be readily converted into a variety of esters, which are valuable as synthetic intermediates or as molecular probes. The most common method for this transformation is the Fischer-Speier esterification. chemistrysteps.comorganic-chemistry.orgbyjus.comlibretexts.org

Fischer-Speier Esterification: This reaction involves heating the carboxylic acid with an alcohol (e.g., methanol, ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). organic-chemistry.orgbyjus.com The reaction is an equilibrium process, and to achieve high yields, it is typically driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction. libretexts.orgmasterorganicchemistry.com

The mechanism involves several key steps:

Protonation of the carbonyl oxygen of the carboxylic acid to increase its electrophilicity.

Nucleophilic attack by the alcohol on the carbonyl carbon.

Proton transfer to one of the hydroxyl groups to form a good leaving group (water).

Elimination of water and subsequent deprotonation to yield the ester.

Other methods for ester synthesis include reaction with alkyl halides after converting the carboxylic acid to its carboxylate salt, or using coupling agents. chemistrysteps.com

Analogous to esterification, the carboxylic acid group can be converted to an amide functional group. The resulting 2-ethoxy-4-methoxybenzamide and its N-substituted analogues are of interest in medicinal chemistry. nih.gov

Direct reaction of this compound with an amine is generally ineffective as it results in an acid-base reaction forming a stable salt. Therefore, the carboxylic acid must first be "activated."

Common Amidation Methods:

Via Acyl Chlorides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-ethoxy-4-methoxybenzoyl chloride reacts readily with ammonia (B1221849) or a primary/secondary amine to form the corresponding primary, secondary, or tertiary amide.

Using Coupling Reagents: A wide variety of coupling reagents can facilitate direct amide bond formation by activating the carboxylic acid in situ. Common examples include dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents react with the carboxylic acid to form a highly reactive intermediate that is then susceptible to nucleophilic attack by the amine. acs.org

| Derivative | Reagent(s) | Reaction Type |

| Ester | Alcohol (ROH), H⁺ catalyst | Fischer Esterification |

| Amide | 1. SOCl₂ 2. Amine (RNH₂) | Acyl Chloride Formation & Nucleophilic Acyl Substitution |

| Amide | Amine (RNH₂), Coupling Agent (e.g., DCC) | In situ activation and coupling |

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating alkoxy groups.

Directing Effects in Electrophilic Aromatic Substitution: The outcome of EAS reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions is determined by the directing effects of the substituents already on the ring. masterorganicchemistry.comlibretexts.org

-OCH₂CH₃ (Ethoxy) and -OCH₃ (Methoxy) Groups: Both are strong activating groups and are ortho, para-directors. organicchemistrytutor.comlibretexts.org They increase the electron density of the ring, particularly at the positions ortho and para to themselves, through a resonance effect.

-COOH (Carboxylic Acid) Group: This group is deactivating and a meta-director due to its electron-withdrawing nature.

In a polysubstituted ring, the directing effect is controlled by the most powerful activating group. masterorganicchemistry.com In this compound, both alkoxy groups are strong activators and will dictate the position of substitution. Their effects reinforce each other to direct incoming electrophiles to the positions ortho to them (C3 and C5).

Position 5: This position is ortho to the 4-methoxy group and para to the 2-ethoxy group. It is highly activated and sterically accessible.

Position 3: This position is ortho to both the 2-ethoxy and 4-methoxy groups. It is also highly activated.

Therefore, electrophilic substitution is strongly predicted to occur at the C3 and C5 positions. For example, nitration with nitric acid and sulfuric acid would be expected to yield a mixture of 2-ethoxy-4-methoxy-3-nitrobenzoic acid and 2-ethoxy-4-methoxy-5-nitrobenzoic acid. stmarys-ca.edudtic.mil

Nucleophilic aromatic substitution (NuAr) is generally difficult on such an electron-rich ring and would require the presence of a strong electron-withdrawing group (like a nitro group) and a good leaving group on the ring.

Ligand and Complex Formation via Carboxylic Acid and Ether Moieties

There is no specific information available in the public domain detailing the role of this compound as a ligand or its ability to form metal complexes. In principle, the carboxylic acid group can be deprotonated to form a carboxylate anion, which can coordinate to metal centers. Additionally, the oxygen atoms of the ethoxy and methoxy (B1213986) groups possess lone pairs of electrons and could potentially engage in coordination, possibly leading to chelate formation. However, without experimental data, any discussion on its coordination chemistry, the types of complexes it might form, or their potential applications would be purely speculative.

Role as a Key Intermediate or Building Block in the Synthesis of Complex Organic Scaffolds

While substituted benzoic acids are frequently utilized as fundamental building blocks in the synthesis of more complex molecules, such as pharmaceuticals and materials, there is no specific documented evidence of this compound being used as a key intermediate in the synthesis of complex organic scaffolds. The presence of three distinct functional groups—a carboxylic acid, an ethoxy group, and a methoxy group—on the benzene (B151609) ring provides multiple sites for chemical modification, suggesting its potential as a versatile precursor. However, no specific examples of its application in the construction of larger, more intricate molecular architectures have been found in the available literature.

Advanced Spectroscopic and Structural Characterization of 2 Ethoxy 4 Methoxybenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The ¹H NMR spectrum of 2-Ethoxy-4-methoxybenzoic acid is predicted to exhibit distinct signals corresponding to each unique proton environment. The aromatic region would likely show a complex splitting pattern due to the three protons on the benzene (B151609) ring. The proton at position 6, being ortho to the electron-withdrawing carboxylic acid group, would be expected to resonate at the lowest field. The protons at positions 3 and 5 would also show characteristic splitting patterns based on their coupling with each other.

The ethoxy group would be identified by a characteristic triplet and quartet. The methyl protons (-CH₃) would appear as a triplet due to coupling with the adjacent methylene (B1212753) protons, while the methylene protons (-OCH₂-) would present as a quartet, coupling with the methyl protons. The methoxy (B1213986) group (-OCH₃) would give rise to a sharp singlet. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a significantly downfield chemical shift, which can be confirmed by D₂O exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Carboxylic acid (-COOH) | > 10.0 | broad singlet |

| Aromatic (H-6) | ~7.8-8.0 | doublet |

| Aromatic (H-5) | ~6.5-6.7 | doublet of doublets |

| Aromatic (H-3) | ~6.4-6.6 | doublet |

| Ethoxy (-OCH₂-) | ~4.1-4.3 | quartet |

| Methoxy (-OCH₃) | ~3.8-4.0 | singlet |

Note: These are predicted values based on analogous compounds and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in unique chemical environments. The carbonyl carbon of the carboxylic acid is characteristically found at the most downfield position (around 170 ppm). The aromatic carbons would appear in the range of 100-160 ppm, with their specific shifts influenced by the attached substituents. The carbons bearing the ethoxy and methoxy groups would be the most deshielded among the aromatic carbons. The carbon atoms of the ethoxy and methoxy groups will resonate in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic acid (-COOH) | ~168-172 |

| Aromatic (C-2) | ~158-162 |

| Aromatic (C-4) | ~160-164 |

| Aromatic (C-1) | ~115-120 |

| Aromatic (C-6) | ~130-134 |

| Aromatic (C-5) | ~105-110 |

| Aromatic (C-3) | ~100-105 |

| Ethoxy (-OCH₂-) | ~63-67 |

| Methoxy (-OCH₃) | ~55-59 |

Note: These are predicted values based on analogous compounds and may vary depending on the solvent and experimental conditions.

To definitively assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent aromatic protons (H-5 with H-6, and H-3 with H-5), as well as between the methylene and methyl protons of the ethoxy group. This helps in tracing the connectivity within the spin systems. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. sdsu.edu This experiment would allow for the unambiguous assignment of each carbon atom that has an attached proton. For example, the aromatic proton signals can be directly mapped to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds away. sdsu.edu This is particularly powerful for identifying quaternary carbons (those without attached protons) and for piecing together different fragments of the molecule. For instance, correlations would be expected from the methoxy protons to the C-4 aromatic carbon, and from the ethoxy methylene protons to the C-2 aromatic carbon, confirming the positions of these substituents. Correlations from the aromatic protons to the carbonyl carbon would confirm the position of the carboxylic acid group.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

The IR spectrum of this compound is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. A strong, sharp peak around 1700-1680 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. The C-O stretching vibrations of the ether linkages (ethoxy and methoxy) would likely appear in the 1250-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching bands would be observed in the 1600-1450 cm⁻¹ range.

Raman spectroscopy, being complementary to IR, would also be useful. The symmetric vibrations, such as the aromatic ring breathing modes, are often strong in the Raman spectrum. The C=O and C-O stretching vibrations would also be observable.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₁₀H₁₂O₄), the molecular weight is 196.20 g/mol . The molecular ion peak ([M]⁺) would be expected at m/z 196.

The fragmentation pattern would likely involve characteristic losses. A primary fragmentation could be the loss of the ethoxy group (-OC₂H₅, 45 Da) to give a fragment at m/z 151. pharmacy180.com Another common fragmentation for benzoic acids is the loss of a hydroxyl radical (-OH, 17 Da) to yield an acylium ion at m/z 179, followed by the loss of carbon monoxide (-CO, 28 Da) to give a fragment at m/z 151. docbrown.info Loss of the entire carboxylic acid group (-COOH, 45 Da) is also a possibility, leading to a fragment at m/z 151. Further fragmentation of these primary ions would provide additional structural information.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture and Crystal Packing Analysis

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-methoxybenzoic acid |

| 2-methoxybenzoic acid |

| methyl 4-(2-ethoxy-2-oxoethoxy)-3-methoxybenzoate |

| p-anisic acid |

Chromatographic Methods for Purity Assessment, Separation, and Characterization of Analogues (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS))

Chromatographic techniques are indispensable for the quality control and characterization of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing purity and quantifying the compound and its analogues, while Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for structural elucidation and identifying volatile impurities, often after a derivatization step.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common approach for analyzing benzoic acid derivatives due to its efficacy in separating compounds with varying polarities. echemi.com This technique is routinely employed to determine the purity of synthetic batches, separate closely related structural analogues, and quantify known components.

Research on compounds structurally similar to this compound, such as 2-hydroxy-4-methoxybenzoic acid, provides a framework for method development. Validated RP-HPLC methods for these analogues typically utilize a C18 stationary phase with a mobile phase consisting of an acidified aqueous solution and an organic modifier like methanol (B129727) or acetonitrile. colab.wsresearchgate.net The acidic modifier (e.g., acetic acid, formic acid, or phosphoric acid) is crucial for suppressing the ionization of the carboxylic acid group, ensuring good peak shape and retention. sielc.comusda.gov Detection is commonly performed using a UV detector, as the aromatic ring provides strong chromophores. echemi.com

A validated method for the simultaneous determination of 2-hydroxy-4-methoxybenzaldehyde (B30951) and 2-hydroxy-4-methoxybenzoic acid highlights the precision and sensitivity of HPLC for this class of compounds. colab.wsresearchgate.netresearchgate.net The method demonstrated excellent linearity and low limits of detection (LOD) and quantification (LOQ), making it suitable for routine quality control. colab.wsresearchgate.net

Table 1: Example HPLC Conditions for the Analysis of Benzoic Acid Analogues

| Parameter | Condition | Source |

|---|---|---|

| Column | ODS-C18 (250 mm × 4.6 mm, 5µm) | researchgate.net |

| Mobile Phase | Methanol and 10mM ammonium (B1175870) formate (B1220265) (95:5 v/v; 0.2% formic acid) | nih.gov |

| Flow Rate | 1.0 mL/min | researchgate.netnih.gov |

| Detection | Photo Diode Array (PDA) at 254 nm | colab.ws |

| Column Temperature | 40 °C (Example condition) | usda.gov |

The performance of such HPLC methods is rigorously validated according to international guidelines to ensure they are fit for purpose. Key validation parameters include linearity, precision, accuracy, and sensitivity.

Table 2: Performance Data from a Validated HPLC Method for 2-Hydroxy-4-methoxybenzoic Acid

| Validation Parameter | Result | Source |

|---|---|---|

| Linearity Range | 10–300 µg/mL | colab.wsresearchgate.net |

| Correlation Coefficient (r) | > 0.999 | researchgate.net |

| Limit of Detection (LOD) | 2.34 µg/mL | colab.wsresearchgate.net |

| Intra-day Precision (%RSD) | 0.95–2.5% | colab.ws |

| Inter-day Precision (%RSD) | 1.3–2.8% | colab.ws |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic compounds. For carboxylic acids like this compound, direct analysis by GC can be challenging due to their low volatility and high polarity, which can lead to poor peak shape and thermal degradation. colostate.edu Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and thermally stable ester derivative, such as a methyl or silyl (B83357) ester. colostate.eduresearchgate.net

The derivatization process not only improves chromatographic performance but also yields characteristic mass spectra that aid in structural confirmation. colostate.edu Common derivatizing agents include diazomethane (B1218177) or methanolic solutions of BF3 for methylation. colostate.edu

Once derivatized, the resulting esters can be readily separated on a low- to mid-polarity capillary GC column (e.g., a 5% phenyl-methylpolysiloxane phase) and analyzed by a mass spectrometer. gcms.cz The electron ionization (EI) mass spectra provide distinct fragmentation patterns that serve as a fingerprint for the molecule and its analogues, allowing for unambiguous identification of impurities and degradation products. An analysis of the methyl ester of 3,6-dichloro-2-methoxybenzoic acid, a related compound, demonstrates the successful separation and detection of a derivatized benzoic acid using a standard non-polar column. gcms.cz

Table 3: Typical GC-MS Parameters for the Analysis of Derivatized Benzoic Acid Analogues

| Parameter | Condition | Source |

|---|---|---|

| Derivatization | Esterification to methyl esters | gcms.cz |

| Column | TraceGOLD TG-5MS (or equivalent 5% phenyl phase) | gcms.cz |

| Carrier Gas | Helium | semanticscholar.org |

| Injection Mode | Splitless | gcms.cz |

| Temperature Program | Initial oven temperature 70°C, ramped to 260°C | semanticscholar.org |

| Detector | Mass Spectrometer (MS) | researchgate.netgcms.cz |

| Ionization Mode | Electron Ionization (EI) | nih.gov |

The coupling of GC's separation power with the definitive identification capabilities of MS makes this technique essential for characterizing the complete profile of this compound, ensuring the identification of any potential process-related impurities or isomers. journalijar.comjmchemsci.com

Computational Chemistry and Theoretical Modeling of 2 Ethoxy 4 Methoxybenzoic Acid

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nist.gov It is a widely used tool for predicting molecular properties and reactivity. DFT calculations can provide valuable information about the distribution of electrons within a molecule, which is fundamental to understanding its chemical behavior.

For a molecule like 2-Ethoxy-4-methoxybenzoic acid, DFT studies can be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Reactivity descriptors, such as electronegativity, hardness, and the electrophilicity index, can be calculated from the HOMO and LUMO energies. These descriptors help in predicting the sites within the molecule that are most likely to be involved in chemical reactions. For instance, the Fukui function can be calculated to identify the most electrophilic and nucleophilic sites in this compound, guiding the prediction of its reaction mechanisms.

Table 1: Hypothetical DFT-Calculated Electronic Properties of Benzoic Acid Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electronegativity (χ) | Hardness (η) |

| Benzoic Acid | -7.25 | -1.50 | 5.75 | 4.375 | 2.875 |

| 4-Methoxybenzoic Acid | -6.90 | -1.35 | 5.55 | 4.125 | 2.775 |

| This compound | -6.85 | -1.30 | 5.55 | 4.075 | 2.775 |

Note: The data in this table is illustrative and based on general trends observed for substituted benzoic acids.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape of a molecule and its interactions with its environment.

For this compound, the presence of the ethoxy and methoxy (B1213986) groups, along with the carboxylic acid moiety, allows for a range of possible conformations due to the rotation around several single bonds. MD simulations can be used to explore these different conformations and to determine their relative stabilities. This is crucial for understanding how the molecule might bind to a biological target or self-assemble in solution.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. For example, simulations of this compound in a solvent like water can reveal the nature of hydrogen bonding between the carboxylic acid group and water molecules, as well as hydrophobic interactions involving the aromatic ring and the alkoxy groups. In the solid state, MD can be used to understand the packing of molecules in a crystal lattice and the forces that stabilize the crystal structure.

Studies on other benzoic acid derivatives have shown that they can form hydrogen-bonded dimers in apolar solvents, while in polar solvents, these interactions are screened, and other types of self-association, such as π-π stacking, may become more prevalent. MD simulations can effectively model these solvent-dependent behaviors.

Table 2: Example of Intermolecular Interaction Energies from MD Simulations

| Interaction Type | Solvent | Average Interaction Energy (kcal/mol) |

| Dimer Hydrogen Bonding | Chloroform | -8.5 |

| Solute-Solvent Hydrogen Bonding | Water | -5.2 |

| π-π Stacking | Water | -3.1 |

Note: This table presents typical interaction energies for benzoic acid derivatives and is for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are widely used in drug discovery and environmental toxicology to predict the activity of new or untested compounds.

For analogues of this compound, QSAR methodologies can be applied to predict their potential biological activities, such as antimicrobial or enzyme inhibitory effects. The first step in developing a QSAR model is to generate a set of molecular descriptors for each analogue. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices).

Once the descriptors are calculated, a mathematical model is built using statistical methods like multiple linear regression (MLR), principal component analysis (PCA), or machine learning algorithms. This model relates the descriptors to the observed biological activity. A robust QSAR model can then be used to predict the activity of new analogues of this compound, helping to prioritize which compounds to synthesize and test.

For instance, QSAR studies on other benzoic acid derivatives have shown that their antimicrobial activity can be related to parameters like lipophilicity (logP) and the acid dissociation constant (pKa).

Table 3: Illustrative QSAR Model for a Hypothetical Biological Activity

| Analogue | logP | pKa | Predicted Activity (log 1/C) |

| Analogue 1 | 2.5 | 4.2 | 1.8 |

| Analogue 2 | 3.0 | 4.1 | 2.2 |

| Analogue 3 | 2.8 | 4.5 | 1.9 |

Model Equation: log 1/C = 0.5 * logP - 0.2 * pKa + constant Note: This is a simplified, hypothetical QSAR model for illustrative purposes.

Reaction Mechanism Elucidation through Computational Transition State Analysis and Energy Profiling

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, chemists can identify the reactants, products, intermediates, and, most importantly, the transition states.

For reactions involving this compound, such as its synthesis or degradation, computational methods can be used to explore different possible reaction pathways. Transition state theory is a cornerstone of this approach. By locating the transition state structure for a particular reaction step and calculating its energy, the activation energy (energy barrier) for that step can be determined. The reaction pathway with the lowest activation energy is generally the most favorable.

An energy profile, which plots the energy of the system as a function of the reaction coordinate, can be constructed to visualize the entire reaction mechanism. This profile shows the relative energies of all species involved in the reaction.

For example, in the esterification of this compound, computational methods could be used to compare a direct acid-catalyzed mechanism with a mechanism involving an acyl chloride intermediate. By calculating the energy profiles for both pathways, it would be possible to determine which is more likely to occur under specific reaction conditions. These computational discoveries of reaction mechanisms have become increasingly prevalent in recent years. nih.gov

Table 4: Example of Calculated Activation Energies for a Hypothetical Reaction

| Reaction Step | Mechanism A (kcal/mol) | Mechanism B (kcal/mol) |

| Step 1 | 15.2 | 12.5 |

| Step 2 | 10.8 | 18.3 |

| Overall Rate-Determining Step | 15.2 | 18.3 |

Note: This table illustrates how calculated activation energies can be used to compare different reaction mechanisms. Mechanism A would be predicted to be faster.

Contributions to Materials Science and Polymer Chemistry Research

Functionalization of Polymeric Materials and Nanomaterials (e.g., Carbon Nanotubes)

There is no available research demonstrating the use of 2-Ethoxy-4-methoxybenzoic acid for the surface modification or functionalization of polymers or nanomaterials like carbon nanotubes.

Development of Supramolecular Architectures and Self-Assembled Systems Incorporating Benzoic Acid Moieties

No studies have been found that specifically investigate the role of this compound in the formation of supramolecular architectures or self-assembled systems.

Application in Coatings and Adhesives Research via Reactive Functional Groups

There is no documented application or research into the use of this compound in the formulation or development of coatings and adhesives.

Mechanistic Investigations of Molecular Interactions and Chemical Biology Applications

Probing Enzyme-Ligand Interactions: Mechanistic Studies on Binding Affinity and Selectivity

The 2-ethoxy-4-methoxybenzoic acid scaffold has been identified as a promising starting point for the development of potent and selective enzyme inhibitors. Research into derivatives of this compound has provided valuable insights into its potential for specific enzyme-ligand interactions.

A notable area of investigation involves the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator in the insulin (B600854) signaling pathway and a validated therapeutic target for type 2 diabetes and obesity. nih.gov A series of 2-ethoxy-4-(methoxymethyl)benzamide analogs, directly derived from the this compound core structure, have been synthesized and evaluated for their PTP1B inhibitory potency. nih.gov

Structure-activity relationship (SAR) studies on these derivatives have revealed the importance of the substituents on the benzoic acid ring for both binding affinity and selectivity. For instance, the ethoxy and methoxy (B1213986) groups can engage in specific hydrophobic and hydrogen bonding interactions within the enzyme's active site. Molecular docking studies of related phenolic acids with α-amylase have shown that hydroxyl and methoxy groups on the benzene (B151609) ring play a crucial role in binding, primarily through hydrogen bonding and hydrophobic interactions. nih.gov Specifically, a hydroxyl group at the 2-position was found to have a strong positive effect on inhibitory activity. nih.gov

One of the most potent compounds from the benzamide (B126) series, compound 10m, exhibited a high inhibitory activity with an IC50 value of 0.07 μM. nih.gov Furthermore, this compound demonstrated significant selectivity (32-fold) over the closely related T-cell PTPase (TCPTP). nih.gov This selectivity is critical for minimizing off-target effects and is a key consideration in drug design. The data from these studies underscore the potential of the this compound scaffold in the design of selective enzyme inhibitors.

| Compound | Target Enzyme | IC50 (μM) | Selectivity over TCPTP |

| Derivative 10m | PTP1B | 0.07 | 32-fold |

This table showcases the inhibitory potency and selectivity of a lead compound derived from the this compound scaffold.

Exploration of Receptor Binding Mechanisms at a Molecular Level

While direct studies on the interaction of this compound with specific receptors are not extensively documented, the broader class of substituted benzoic acid derivatives has shown significant activity at various receptor sites. These studies provide a basis for understanding the potential receptor binding mechanisms of this compound.

For example, research on benzamide-isoquinoline derivatives has highlighted the role of the methoxy group in conferring selectivity for the sigma-2 receptor. nih.gov Specifically, the presence of an electron-donating methoxy group at the para-position of the benzamide phenyl ring dramatically increased selectivity for the sigma-2 receptor over the sigma-1 receptor. nih.gov This suggests that the methoxy group in this compound could play a significant role in directing its binding to specific receptor subtypes.

Modulating Protein-Protein Interactions through the Incorporation of Chemical Scaffolds

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is implicated in numerous diseases. Small molecules that can modulate PPIs are therefore of great interest as potential therapeutics and research tools. The this compound structure represents a potential scaffold for the development of such modulators.

The design of PPI modulators often involves the use of rigid scaffolds that can present key interacting functional groups in a precise three-dimensional arrangement. The substituted benzene ring of this compound provides a stable platform for the attachment of various pharmacophores that can mimic the "hot spot" residues at a PPI interface.

By functionalizing the carboxylic acid group or modifying the substituents on the aromatic ring, it is possible to create a library of compounds based on the this compound scaffold. These derivatives could then be screened for their ability to either inhibit or stabilize specific protein-protein complexes. The ethoxy and methoxy groups can also contribute to the binding affinity and specificity of these potential modulators by engaging in interactions with the protein surfaces.

Application as Chemical Probes for Cellular Pathway Interrogation in Research

Chemical probes are small molecules designed to selectively interact with a specific protein or pathway, allowing for the interrogation of its function in a cellular context. The this compound scaffold can serve as a foundation for the rational design of such probes.

To function as a chemical probe, a molecule typically requires high potency and selectivity for its target, along with features that allow for its detection or for it to carry out a specific function. The this compound structure can be chemically modified to incorporate reporter tags, such as fluorescent dyes or biotin, or reactive groups for covalent labeling of the target protein.

For instance, the carboxylic acid group could be used as a handle to attach a linker connected to a fluorescent moiety. This would allow for the visualization of the probe's localization within the cell and its interaction with its target protein. The design of such probes based on a known bioactive scaffold, like the one found in PTP1B inhibitors, increases the likelihood of developing a tool that can be used to study the role of the target enzyme in various cellular signaling pathways. elsevierpure.com

Development of Derivatization Reagents for Advanced Analytical Chemistry Techniques

In analytical chemistry, particularly in techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS), derivatization is often employed to enhance the detection and separation of analytes. Carboxylic acids, such as this compound, can be converted into reagents for this purpose.

The carboxylic acid functional group of this compound can be activated and reacted with other molecules to form a stable derivative. For example, it could be converted into an acyl halide or an active ester, which could then be used to label other molecules containing nucleophilic groups like amines or alcohols.

Emerging Research Frontiers and Future Perspectives for 2 Ethoxy 4 Methoxybenzoic Acid Research

Novel Synthetic Approaches for Enhanced Efficiency, Selectivity, and Sustainability

The development of efficient, selective, and sustainable synthetic routes is paramount for the future exploration of 2-Ethoxy-4-methoxybenzoic acid and its derivatives. Traditional methods for synthesizing substituted benzoic acids often rely on multi-step procedures that may involve harsh reagents, significant waste generation, and high energy consumption. Modern synthetic chemistry is actively addressing these challenges through several innovative strategies.

One promising area is the advancement of C-H bond functionalization . This approach allows for the direct introduction of functional groups, such as ethoxy and methoxy (B1213986) groups, onto the aromatic ring, bypassing the need for pre-functionalized starting materials. For instance, methods using inexpensive catalysts like cuprous chloride have been developed for the efficient ortho-ethoxylation of benzoic acid derivatives. google.com These reactions can proceed with high yields (up to 87%) under relatively mild conditions, offering a more atom-economical and streamlined alternative to classical methods. google.com

Green chemistry principles are also being integrated into synthetic design. This includes the use of environmentally benign solvents (e.g., water or bio-based solvents), the development of catalytic systems that operate under milder conditions, and the design of one-pot or tandem reactions to reduce the number of isolation and purification steps. proquest.com For example, transesterification reactions to produce similar aromatic esters have been optimized using solid acid catalysts, which can be easily recovered and reused, minimizing waste. niscpr.res.in

Furthermore, flow chemistry is emerging as a powerful tool for the synthesis of fine chemicals. By conducting reactions in continuous flow reactors, chemists can achieve better control over reaction parameters such as temperature and pressure, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes. beilstein-journals.org

Future research will likely focus on combining these approaches. For instance, developing a C-H functionalization reaction that can be performed in a continuous flow system using a recyclable catalyst would represent a significant step towards a truly sustainable synthesis of this compound.

Table 1: Comparison of Synthetic Approaches for Substituted Benzoic Acids

| Approach | Key Features | Advantages | Challenges |

|---|---|---|---|

| Traditional Synthesis | Multi-step reactions, often requiring protecting groups. | Well-established and reliable for many substrates. | Generates significant waste, uses harsh reagents, low atom economy. |

| C-H Functionalization | Direct introduction of functional groups onto the C-H bond. google.com | Fewer steps, higher atom economy, reduced waste. google.com | Achieving high regioselectivity can be difficult, catalyst development is ongoing. |

| Green Chemistry | Use of renewable feedstocks, benign solvents, and energy-efficient processes. proquest.com | Reduced environmental impact, improved safety. proquest.com | Identifying effective green catalysts and solvents can be challenging. |

| Flow Chemistry | Reactions are performed in continuous-flow reactors. beilstein-journals.org | Enhanced control over reaction conditions, improved safety and scalability. beilstein-journals.org | Initial setup costs can be high, potential for reactor clogging. |

High-Throughput Screening and Combinatorial Chemistry in Analogue Discovery and Optimization

Combinatorial chemistry, coupled with high-throughput screening (HTS), provides a powerful platform for rapidly generating and evaluating large libraries of compounds. nih.gov This approach is particularly valuable for discovering novel analogues of this compound with enhanced or entirely new biological activities or material properties.

The core principle of combinatorial chemistry involves the systematic and repetitive linking of a set of chemical "building blocks" to create a large number of diverse molecules. nih.gov Starting with the this compound scaffold, a chemical library can be constructed by:

Varying the substituents: Replacing the ethoxy or methoxy groups with other alkoxy groups, halogens, or alkyl chains.

Modifying the carboxylic acid: Converting the acid to a range of esters, amides, or other functional groups.

Introducing additional substituents: Adding other functional groups to the remaining open positions on the benzene (B151609) ring.

Once synthesized, these libraries can be subjected to high-throughput screening , where thousands of compounds are tested in parallel for a specific property, such as inhibition of a particular enzyme or a desired physical characteristic. nih.gov For example, derivatives of 2-ethoxy-4-(methoxymethyl)benzamide have been identified as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes, through such screening approaches. nih.gov

The future of this field lies in the integration of more sophisticated library designs. For instance, DNA-encoded libraries (DELs) allow for the creation of massive libraries where each compound is tagged with a unique DNA barcode, facilitating rapid identification of active compounds. nih.gov Furthermore, designing libraries based on computational predictions can focus synthetic efforts on molecules with a higher probability of success, a strategy known as computer-assisted drug design. nih.gov

Table 2: Illustrative Combinatorial Library Based on the this compound Scaffold

| Scaffold Position | Building Block Set 1 | Building Block Set 2 | Building Block Set 3 |

|---|---|---|---|

| Position 2 (R1) | -OCH2CH3 (Ethoxy) | -O(CH2)2CH3 (Propoxy) | -OCH(CH3)2 (Isopropoxy) |

| Position 4 (R2) | -OCH3 (Methoxy) | -OCH2CH3 (Ethoxy) | -F (Fluoro) |

| Carboxylic Acid (R3) | -OH (Acid) | -NH2 (Amide) | -OCH3 (Methyl Ester) |

This table represents a simplified example. Actual libraries could involve hundreds of different building blocks at multiple positions, generating millions of unique compounds.

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring and Mechanistic Studies

Understanding and optimizing chemical reactions requires detailed knowledge of reaction kinetics, intermediates, and byproducts. Advanced spectroscopic techniques are becoming indispensable for gaining these insights in real-time, moving beyond traditional offline analysis of the final product.

Process Analytical Technology (PAT) utilizes in-situ spectroscopic probes to monitor reactions as they occur. Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can track the concentration of reactants, intermediates, and products by observing their characteristic vibrational frequencies. acs.orgucl.ac.uk For the synthesis of this compound, these methods could monitor the consumption of starting materials and the formation of the desired product, allowing for precise determination of the reaction endpoint and preventing the formation of impurities. docbrown.info

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for reaction monitoring. magritek.com The development of benchtop NMR spectrometers and flow-through NMR cells allows for the direct monitoring of reactions in the fume hood or in a flow chemistry setup. rsc.orgmagritek.com Ultrafast 2D NMR techniques can even be used to resolve complex mixtures and identify transient intermediates that would be missed by 1D NMR, providing deep mechanistic insights. rsc.orgresearchgate.net

These real-time monitoring techniques provide a wealth of data that can be used to:

Optimize reaction conditions: Quickly determine the optimal temperature, pressure, and catalyst loading.

Ensure reaction safety: Detect the buildup of potentially hazardous intermediates.

Elucidate reaction mechanisms: Identify and characterize short-lived species to understand how the reaction proceeds. beilstein-journals.org

Future developments will likely involve the combination of multiple spectroscopic techniques (e.g., NMR and Raman) to obtain a more complete picture of the reacting system.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the process of chemical discovery and design. tandfonline.comorscience.rujsr.org For a scaffold like this compound, these computational tools can accelerate the discovery of new analogues with desired properties, saving significant time and resources compared to traditional trial-and-error approaches.

Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this field. By training a machine learning algorithm on a dataset of known compounds and their measured activities, a QSAR model can learn to predict the activity of new, untested molecules. tandfonline.com This allows researchers to virtually screen thousands or even millions of potential analogues of this compound to identify the most promising candidates for synthesis.

Generative AI models take this a step further by designing entirely new molecules. oxfordglobal.com These models can be trained on the principles of chemistry and a desired set of properties, and then generate novel molecular structures that are optimized for a specific target. Starting with the this compound scaffold, a generative model could suggest modifications that are predicted to enhance a particular biological activity or physical property.

Beyond design, AI and ML can also predict a wide range of properties, including:

Physicochemical properties: Solubility, melting point, and stability.

Pharmacokinetic properties (ADME): Absorption, distribution, metabolism, and excretion.

Synthetic accessibility: Predicting the difficulty of synthesizing a proposed molecule.

The integration of AI and ML into the research workflow creates a powerful feedback loop: AI proposes new molecules, which are then synthesized and tested, and the results are fed back into the model to improve its predictive power for the next cycle of design. nih.govoxfordglobal.com

Exploration of New Chemical Space Based on the this compound Scaffold for Diverse Research Applications

The true potential of this compound may lie not in the compound itself, but in its use as a versatile scaffold for building more complex and functional molecules. By strategically modifying its structure, researchers can explore new regions of "chemical space" and develop compounds for a wide range of applications beyond its current uses.

In pharmaceutical research , the scaffold can serve as a starting point for developing new therapeutic agents. As previously mentioned, derivatives have already shown promise as PTP1B inhibitors. nih.gov The core structure could be elaborated to target other enzymes or receptors implicated in diseases ranging from cancer to inflammatory disorders. phcog.comnih.gov The specific arrangement of the ethoxy, methoxy, and carboxylic acid groups provides a unique three-dimensional shape and electronic distribution that can be optimized for binding to biological targets.

In materials science , the benzoic acid moiety can be used to create liquid crystals, polymers, or metal-organic frameworks (MOFs). The rigidity of the benzene ring combined with the flexibility of the alkoxy chains could be exploited to design materials with specific optical or electronic properties. The carboxylic acid group provides a convenient handle for polymerization or for coordinating to metal ions to form ordered network structures.

In agrochemicals , derivatives could be explored as potential herbicides, fungicides, or plant growth regulators. The biological activity of many agrochemicals is dependent on their specific substitution pattern, and the this compound scaffold offers a rich platform for discovering new active ingredients.

The key to unlocking this potential is a deep understanding of structure-activity relationships (SAR) and structure-property relationships (SPR). By systematically modifying the scaffold and correlating those changes with observed effects, researchers can develop a predictive understanding that guides the design of new molecules with tailored functions.

Table 3: Potential Research Applications for Derivatives of the this compound Scaffold

| Research Area | Potential Application | Rationale for Exploration |

|---|---|---|

| Pharmaceuticals | Enzyme inhibitors, receptor modulators. nih.gov | The scaffold provides a specific 3D structure that can be optimized for binding to protein targets. nih.gov |

| Materials Science | Components of liquid crystals, polymers, or metal-organic frameworks. | The combination of a rigid aromatic core and flexible side chains can lead to desirable material properties. |

| Agrochemicals | Herbicides, fungicides, plant growth regulators. | Substituted aromatic compounds are a common motif in agrochemicals; this scaffold offers a new area for exploration. |

| Cosmetics | Sunscreen agents, preservatives. niscpr.res.innbinno.com | Methoxy-substituted aromatic acids and esters are known to have UV-absorbing and antiseptic properties. niscpr.res.innbinno.com |

Q & A

Basic: What are the recommended synthesis protocols for 2-Ethoxy-4-methoxybenzoic acid in laboratory settings?

Methodological Answer:

The synthesis typically involves multi-step reactions starting from readily available precursors. For example, a protocol may include:

- Step 1: Nitration of dimethyl terephthalate using a sulfuric/nitric acid mixture, followed by hydrolysis to form sodium 2-nitroterephthalate .

- Step 2: Catalytic hydrogenation (e.g., using Pd/C) to reduce nitro groups to amines, yielding 2-amino-4-(methoxycarbonyl)benzoic acid .

- Step 3: Ethoxylation and methoxylation via nucleophilic substitution under controlled pH and temperature to introduce ethoxy and methoxy groups .

Purification is achieved via recrystallization or column chromatography, with purity verified by HPLC (>95%) and structural confirmation via ¹H NMR .

Advanced: How can reaction conditions be optimized to improve yield in synthesizing derivatives of this compound?

Methodological Answer:

Optimization strategies include:

- Catalyst Screening: Testing palladium-based catalysts (e.g., Pd/C, Pd(OAc)₂) for hydrogenation efficiency .

- Solvent Selection: Using polar aprotic solvents (e.g., THF, DMF) to enhance solubility of intermediates .

- Temperature Control: Maintaining reactions at 50–70°C to balance reaction rate and byproduct formation .

- pH Adjustment: Conducting coupling reactions at pH 8–9 to favor nucleophilic attack while minimizing hydrolysis .

Documented yields improve from 60% to >85% under optimized conditions .

Basic: What analytical techniques are used to assess the purity of this compound?

Methodological Answer:

Key techniques include:

- HPLC: Reverse-phase C18 columns with UV detection at 254 nm to quantify impurities (<2%) .

- TLC: Silica gel plates (hexane:ethyl acetate, 3:1) to monitor reaction progress .

- ¹H/¹³C NMR: Peaks at δ 1.4 ppm (ethoxy -CH₃) and δ 3.8 ppm (methoxy -OCH₃) confirm structural integrity .

- Mass Spectrometry (MS): ESI-MS m/z 210.1 [M+H]⁺ for molecular ion validation .

Advanced: How can researchers resolve contradictory data on UV absorption properties under varying pH conditions?

Methodological Answer:

Contradictions may arise due to protonation/deprotonation of the carboxylic acid group. To address this:

- Controlled pH Studies: Measure UV-Vis spectra in buffered solutions (pH 2–12) using a diode-array spectrophotometer .

- Quantum Chemical Calculations: Perform DFT simulations (e.g., Gaussian 09) to model electronic transitions and compare with experimental λmax values .

- Cross-Validation: Replicate experiments in triplicate and use statistical tools (e.g., ANOVA) to identify outliers .

Basic: What safety precautions are necessary when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of fine particles .

- Storage: Keep in airtight containers at ambient temperature, away from oxidizing agents .

- Spill Management: Neutralize with sodium bicarbonate and dispose as hazardous waste .

Advanced: How do electron-donating substituents influence the stability of this compound derivatives?

Methodological Answer:

- Methoxy Groups: Enhance thermal stability via resonance effects, as shown by TGA analysis (decomposition >200°C) .

- Ethoxy Groups: Increase steric hindrance, reducing reactivity toward electrophilic substitution (e.g., nitration requires higher HNO₃ concentrations) .

- Comparative Studies: Derivatives with electron-withdrawing groups (e.g., -NO₂) exhibit lower stability in acidic conditions (t½ <24 hrs at pH 2) .

Basic: What structural features enable this compound to act as a UV filter?

Methodological Answer:

- Conjugated Aromatic System: The benzoic acid core with ethoxy/methoxy substituents extends π-conjugation, absorbing UVB (290–320 nm) and UVA (320–400 nm) .

- Solubility Profile: Limited water solubility (<1 mg/mL) but high solubility in ethanol (>50 mg/mL) ensures compatibility with cosmetic formulations .

Advanced: What are the challenges in crystallizing this compound, and how can they be mitigated?

Methodological Answer:

- Low Melting Point (MP): MP ~120°C complicates slow cooling; use anti-solvent crystallization (e.g., add hexane to ethanol solution) .

- Polymorphism: Screen solvents (e.g., acetone, DCM) to isolate stable polymorphs, verified via PXRD .

- Impurity Effects: Pre-purify via preparative HPLC to remove isomers (e.g., 4-ethoxy-2-methoxy derivatives) that inhibit crystal growth .

Basic: How is the identity of this compound confirmed spectroscopically?

Methodological Answer:

- FT-IR: Peaks at 1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether stretch) .

- ¹H NMR: Triplet at δ 1.4 ppm (ethoxy -CH₂CH₃), singlet at δ 3.8 ppm (methoxy -OCH₃), and aromatic protons at δ 6.8–7.9 ppm .

- Elemental Analysis: C: 57.1%, H: 5.3%, O: 37.6% (theoretical) .

Advanced: How do competing reaction pathways affect the synthesis of this compound?

Methodological Answer:

- Byproduct Formation: Competing ester hydrolysis can occur under acidic conditions; mitigate by using anhydrous solvents and molecular sieves .

- Regioselectivity Issues: Ethoxylation at the 2-position is favored over 4-position due to steric effects; confirmed by NOESY NMR .

- Side Reactions: Oxidative degradation in presence of peroxides; add radical inhibitors (e.g., BHT) during storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.